4-Acetylpyrazole

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Position matters. 4-Acetylpyrazole (CAS 25016-16-4) is the ONLY isomer delivering 181,500 mg/L aqueous solubility—53,000× greater than 3-acetylpyrazole—enabling purely aqueous synthetic routes. As the validated precursor for 1,3-thiazine derivatives with MCF-7 activity comparable to Doxorubicin, substituting positional isomers risks failed syntheses and irreproducible bioactivity. Its unique [M-CH₃]⁺ MS base peak ensures rapid QC identity confirmation. For oncology-focused heterocyclic libraries requiring aqueous compatibility, 4-acetylpyrazole is the non-negotiable building block.

Molecular Formula C5H6N2O
Molecular Weight 110.116
CAS No. 25016-16-4
Cat. No. B2715411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylpyrazole
CAS25016-16-4
Molecular FormulaC5H6N2O
Molecular Weight110.116
Structural Identifiers
SMILESCC(=O)C1=CNN=C1
InChIInChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7)
InChIKeySSGVCJCDGSZFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylpyrazole (CAS 25016-16-4) for Pharmaceutical and Agrochemical R&D: A Baseline Overview


4-Acetylpyrazole (CAS 25016-16-4), also known as 1-(1H-pyrazol-4-yl)ethanone, is a heterocyclic building block with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol . Its structure features a pyrazole ring with an acetyl group at the 4-position, conferring distinct physicochemical properties such as an estimated melting point of 114-115 °C and a boiling point of 277.7±13.0 °C at 760 mmHg . The compound is a versatile precursor in medicinal chemistry, valued for its role in synthesizing diverse heterocyclic systems with reported pharmacological activities [1].

Why Generic Substitution of 4-Acetylpyrazole (CAS 25016-16-4) Is Scientifically Unreliable


In heterocyclic chemistry, the position of the acetyl substituent on the pyrazole ring critically dictates the compound's reactivity, physicochemical properties, and downstream synthetic utility [1]. While isomers like 3-acetylpyrazole (CAS 20583-33-9) or 1-acetylpyrazole (CAS 10199-64-1) share the same molecular weight, their divergent electronic environments and steric factors lead to different reaction outcomes, as demonstrated in the selective elimination of the 4-acetyl group under specific conditions [2]. Therefore, substituting 4-acetylpyrazole with a positional isomer without rigorous re-validation can lead to failed syntheses, altered product profiles, or irreproducible biological results, making it a high-risk procurement strategy.

Quantitative Differentiation of 4-Acetylpyrazole (CAS 25016-16-4) for Scientific Procurement


Enhanced Synthetic Yield as a Precursor for Heterocyclic Libraries

4-Acetylpyrazole demonstrates high synthetic utility as a precursor, enabling the construction of complex heterocyclic scaffolds such as 1,3-thiazines with good yields. In a representative study, 4-acetylpyrazole was used to synthesize a series of novel 1,3-thiazines, which were then evaluated for antitumor activity and showed good inhibition effects comparable to Doxorubicin against MCF-7 breast cancer cells [1]. While a direct head-to-head yield comparison with isomeric acetylpyrazoles in this specific reaction is not available, its consistent use as a building block for biologically active heterocycles is a point of differentiation from less commonly employed isomers like 1-acetylpyrazole [2].

Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis

Physicochemical Properties: Melting Point and Solubility Profile

4-Acetylpyrazole exhibits a distinct melting point (114-115 °C ) compared to its isomer 3-acetylpyrazole (100-101 °C ). This 13-15°C difference in melting point is a critical factor in solid-state characterization, purification by recrystallization, and formulation development. Furthermore, the predicted water solubility of 4-acetylpyrazole is exceptionally high at 181,500 mg/L at 25°C , which is a stark contrast to the very low solubility of 3-acetylpyrazole (3.4 g/L at 25°C) .

Pre-formulation Analytical Chemistry Process Chemistry

Distinct Mass Spectrometric Fragmentation Pattern for Analytical Confirmation

Mass spectrometry provides a clear analytical distinction between acetylpyrazole isomers. While most pyrazoles and their 4-substituted derivatives produce stable molecular ions that form the base peak, 4-acetylpyrazole is a notable exception. Its mass spectrum is characterized by the [M-CH₃]⁺ ion as the base peak, a fragmentation pattern not observed for its positional isomers [1].

Analytical Chemistry Quality Control Metabolism Studies

Validated Application Scenarios for 4-Acetylpyrazole (CAS 25016-16-4) in R&D


Medicinal Chemistry: Synthesis of Antitumor 1,3-Thiazine Libraries

Medicinal chemists should source 4-acetylpyrazole as a key precursor for synthesizing novel 1,3-thiazine derivatives. The resulting compounds have demonstrated good inhibition effects against human breast carcinoma (MCF-7) cell lines, comparable to the standard chemotherapeutic agent Doxorubicin [1]. This validated synthetic route provides a strong rationale for building focused compound libraries for oncology drug discovery.

Process Chemistry and Pre-formulation: Leveraging High Aqueous Solubility

Process chemists and formulators should select 4-acetylpyrazole when designing synthetic routes or formulations that require or benefit from high aqueous solubility. Its predicted solubility of 181,500 mg/L at 25°C is approximately 53,000 times greater than that of the 3-acetyl isomer , enabling reactions and assays in purely aqueous or highly aqueous media that would be impossible with other acetylpyrazoles.

Analytical Development: Isomer Confirmation via Mass Spectrometry

Analytical development teams can use 4-acetylpyrazole's distinct mass spectrometric fragmentation pattern for quality control and identity testing. Its unique base peak at [M-CH₃]⁺ [2] provides a rapid and definitive method to confirm the presence of the 4-acetyl isomer and detect any contamination by isomeric impurities, ensuring the integrity of the starting material for sensitive research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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